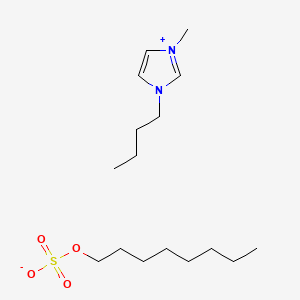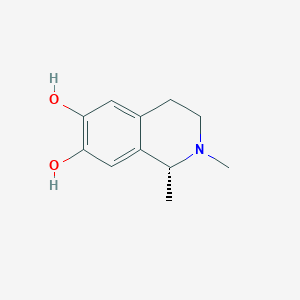
(R)-N-Methylsalsolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-Methylsalsolinol, also known as salsoline or N-methyl-(R)-salsolinol, belongs to the class of organic compounds known as tetrahydroisoquinolines. These are tetrahydrogenated isoquinoline derivatives (R)-N-Methylsalsolinol is soluble (in water) and a very weakly acidic compound (based on its pKa) (R)-N-Methylsalsolinol has been primarily detected in cerebrospinal fluid.
(R)-N-Methylsalsolinol is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Role in Parkinson's Disease Pathogenesis
(R)-N-Methylsalsolinol is closely linked to the pathogenesis of Parkinson's Disease (PD). Its concentration is significantly increased in the cerebrospinal fluid of untreated Parkinson's patients, suggesting its role in the disease's development. The selective toxicity of (R)-N-Methylsalsolinol to dopaminergic neurons, which are primarily affected in PD, highlights its potential involvement in the disease mechanism (Maruyama et al., 1996); (Maruyama et al., 2005).
Enzymatic Synthesis and Metabolism
The presence of (R)-N-Methylsalsolinol in human fluids suggests its enzymatic synthesis in the brain. The activities of enzymes determining its metabolism could be crucial in understanding individual susceptibility to PD. The presence of its enantiomers in biological samples and their determination is vital for understanding the compound's physiological and pathological roles (Müller et al., 1998); (Deng et al., 1995).
Neurotoxicity and Cellular Effects
(R)-N-Methylsalsolinol has been found to induce apoptotic DNA damage in dopaminergic neuroblastoma cells. This neurotoxicity is mediated by oxidative stress and mitochondrial membrane potential changes. This discovery provides insights into the mechanisms of dopaminergic neuron death in PD (Naoi et al., 2000); (Minami et al., 1998).
Analytical Techniques and Detection
Advancements in analytical techniques, such as high-performance liquid chromatography and gas chromatography-mass spectrometry, have enabled the sensitive detection and quantitative determination of (R)-N-Methylsalsolinol in various biological samples. These techniques are crucial for studying the compound's presence and concentration in relation to neurological disorders (Zhang et al., 2012).
Propiedades
Número CAS |
53622-84-7 |
|---|---|
Nombre del producto |
(R)-N-Methylsalsolinol |
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(1R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol |
InChI |
InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m1/s1 |
Clave InChI |
RKMGOUZXGHZLBJ-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1C2=CC(=C(C=C2CCN1C)O)O |
SMILES |
CC1C2=CC(=C(C=C2CCN1C)O)O |
SMILES canónico |
CC1C2=CC(=C(C=C2CCN1C)O)O |
Otros números CAS |
53622-84-7 |
Descripción física |
Solid |
Sinónimos |
(+)-salsoline (-)-salsoline (S)-salsoline 1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline 7-O-methylsalsolinol D-salosine methylsalsolinol N-methyl-(R)-salsolinol salsoline salsoline (-)-form salsoline hydrochloride salsoline hydrochloride, (R)-isomer salsoline hydrochloride, (S)-isomer salsoline hydrochloride, hydrate (4:4:1) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



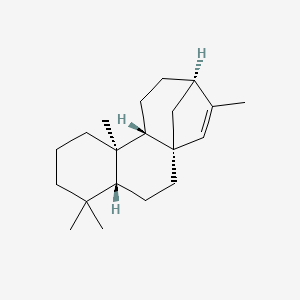
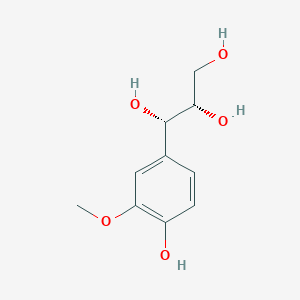
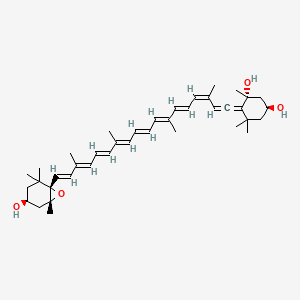
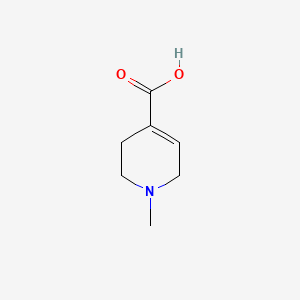
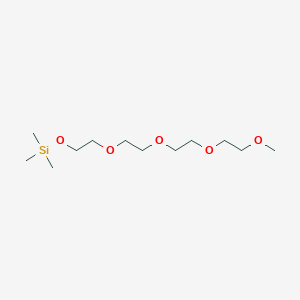
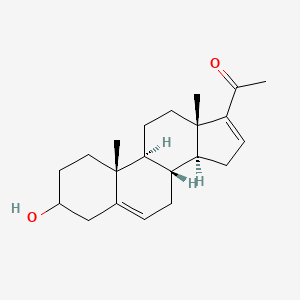
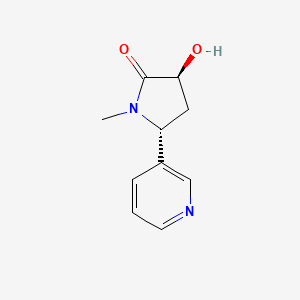
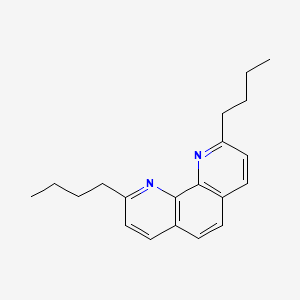
![4-[(4S,5R,6S)-5-hydroxy-6-[(2S,3R)-2-hydroxy-3-methyl-4-methylideneoxolan-2-yl]-1,3-dioxan-4-yl]piperidine-2,6-dione](/img/structure/B1253296.png)
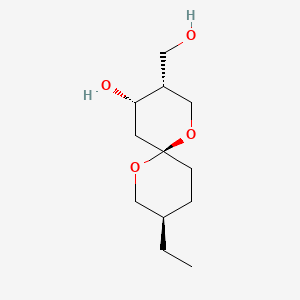
![(3R,4R,5S,6S)-4-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1253300.png)
![2-(5-Butylthiophen-2-yl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-one](/img/structure/B1253301.png)
![(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1253305.png)
